3,6-Diaminobenzophenone

Antimalarial Farnesyltransferase inhibition Medicinal chemistry

Antimalarial lead optimization often fails due to isomer misassignment. 3,6-Diaminobenzophenone (CAS 18330-94-4) is the exclusive 2,5-substituted scaffold for farnesyltransferase inhibitors. • Validated FTase inhibitor pharmacophore with IC50 110 nM against P. falciparum. • 3D-QSAR models (r²=0.94) built on this scaffold ensure predictive SAR. • Isomer-specific melting point (143°C) and XLogP3 (2.5) guarantee analytical identity. Procurement from BenchChem ensures correct regiochemistry for reproducible results.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 18330-94-4
Cat. No. B100255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diaminobenzophenone
CAS18330-94-4
Synonyms2,5-diaminobenzophenone
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N
InChIInChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2
InChIKeyWJWKTVHKQDEXEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diaminobenzophenone: Core Identity and Structure


3,6-Diaminobenzophenone (also cataloged as 2,5-diaminobenzophenone; IUPAC: (2,5-diaminophenyl)-phenylmethanone) is a C13H12N2O aromatic diamine with a molecular weight of 212.25 g/mol [1]. It belongs to the diaminobenzophenone isomer family, distinguished by the placement of two primary amine groups at the 2- and 5-positions on a single phenyl ring ortho and para to the central carbonyl [1]. This regiochemistry imparts a unique combination of electronic, steric, and hydrogen-bonding features that fundamentally differentiate it from the symmetrically substituted 3,3′-, 4,4′-, and 3,4-diaminobenzophenone analogs, making simple substitution scientifically invalid across its principal application domains [2].

Regiochemistry

2,5-substitution pattern creates steric and electronic asymmetry absent in 3,3′-, 4,4′-, or 3,4-isomers.

H-bond network

Intramolecular NH₂···O=C interaction reduces basicity and modifies reactivity relative to other isomers.

Procurement

Only the 2,5-diaminobenzophenone isomer supports farnesyltransferase inhibitor research and high-Tg polyimide design; confirm substitution pattern before purchase.

3,6-Diaminobenzophenone: Isomer Specificity and Substitution Risks


Although all diaminobenzophenone isomers share the same molecular formula, the 2,5-substitution pattern (3,6-numbered) creates a sterically hindered, electronically asymmetric diamine that is the exclusive scaffold for a validated class of farnesyltransferase inhibitors with submicromolar antimalarial activity [1][2]. The ortho-amino group engages in intramolecular hydrogen bonding with the carbonyl, reducing basicity and altering nucleophilicity relative to the 3,3′- and 4,4′-isomers, which directly governs polymerization kinetics and final polyimide glass-transition temperatures [3]. Physical properties such as melting point and logP also diverge substantially between isomers, meaning that a procurement specification written for 3,6-diaminobenzophenone cannot be fulfilled by a generic “diaminobenzophenone” without risking failure in application-critical performance parameters.

Bioactivity

Farnesyltransferase inhibition scaffold is exclusive to the 2,5-isomer; other diaminobenzophenone isomers lack reported SAR.

Reactivity

Ortho-NH₂ hydrogen bonding reduces nucleophilicity and alters polymerization kinetics; Tg and solubility profiles may shift with isomeric substitution.

QC/QA

Melting point and lipophilicity diverge significantly across isomers; substituting any other diaminobenzophenone may invalidate identity testing and chromatographic methods.

3,6-Diaminobenzophenone: Analog Comparison


Farnesyltransferase Inhibition: Exclusive to 2,5-Isomer

The 2,5-diaminobenzophenone scaffold is the sole diaminobenzophenone isomer that has been validated as a farnesyltransferase (FTase) inhibitor scaffold with antimalarial activity. A series of amide and sulfonamide derivatives based on this scaffold displayed IC50 values as low as 110 nM against Plasmodium falciparum [1]. A 3D-QSAR study of 95 diaminobenzophenone-based yeast FTase inhibitors confirmed that the 2,5-substitution pattern is essential for enzyme inhibition, with steric, electrostatic, and hydrophobic contributions modeled at r² = 0.94 [2]. No comparable FTase inhibition or antimalarial SAR has been reported for the 3,3′-, 4,4′-, or 3,4-diaminobenzophenone isomers.

FTase inhibition
Class-level
IC₅₀ = 110 nM (derivative) vs. no reported activity in other isomers
Only the 2,5-scaffold supports FTase inhibitor research; 3D-QSAR model (r² = 0.94) built exclusively on this isomer.
Activity demonstrated for derivatives; parent diamine is a synthetic entry point.
Antimalarial Farnesyltransferase inhibition Medicinal chemistry

Melting Point Differentiation

The melting point of 3,6-diaminobenzophenone (143 °C) falls in a narrow window that is clearly separated from the closest isomers, providing a robust identity and purity check . The 3,4-isomer melts substantially lower (115–117 °C) , while the 3,3′-isomer melts moderately higher (150–153 °C) and the 4,4′-isomer melts dramatically higher (243–247 °C) . This ~100 °C span across isomers allows unambiguous identification and demonstrates that thermal processing conditions, solubility at processing temperature, and sublimation behavior are isomer-specific.

Melting point
Data to verify
143 °C
Distinct window for identity verification; Δ −100 °C vs. 4,4′-isomer, Δ +26 °C vs. 3,4-isomer.
Literature and vendor values; independent verification recommended for QC release.
Thermal analysis Purity specification Formulation

Lipophilicity: 2,5-Isomer Advantage

The computed XLogP3 for 3,6-diaminobenzophenone is 2.5 according to PubChem [1], which is notably higher than the ACD/LogP of 1.92 reported for 3,3′-diaminobenzophenone . This ~0.6 log unit difference corresponds to an approximately 4-fold higher octanol/water partition coefficient, reflecting the asymmetric placement of the amino groups that reduces overall hydrogen-bonding capacity and increases hydrophobic surface exposure. The higher logP impacts both reversed-phase chromatographic retention and passive membrane permeability in biological assays.

Lipophilicity
Reported
XLogP3 = 2.5
~4× higher octanol/water partitioning than 3,3′-isomer; impacts reversed-phase retention and membrane permeability context.
Computed logP; experimental confirmation advised for bioassay modeling.
Lipophilicity Drug-likeness Chromatographic retention

Polyimide Tg: Ortho-Diamine Behavior

In a systematic study of isomeric diaminobenzophenone-based polyimides, Bell et al. demonstrated that diamines bearing an ortho-amino group—such as 2,5-diaminobenzophenone—produce polyimides with glass-transition temperatures (Tg) that are as high as those derived from para-substituted (4,4′-) diamines, contrary to the expectation that ortho-substitution increases chain flexibility and lowers Tg [1]. The authors attributed this to reduced amino-group basicity caused by intramolecular hydrogen bonding between the ortho-NH₂ and the carbonyl oxygen, which alters polymerization kinetics and chain packing. This behavior is not observed with meta-substituted (3,3′-) diamines, which yield the lowest Tg values.

Polyimide Tg
Class-level
Tg rank: ortho ≈ para > meta
2,5-isomer yields Tg comparable to 4,4′-diamines while retaining ortho-substituted solubility advantages; 3,3′-isomer gives lower Tg.
Dianhydride-dependent trend; validate with specific dianhydride and curing cycle.
Polyimide Glass transition temperature Monomer reactivity

3,6-Diaminobenzophenone: Procurement Application Scenarios


Antimalarial Farnesyltransferase Inhibitor Lead Optimization

Medicinal chemistry teams developing benzophenone-based antimalarials must specify the 2,5-diaminobenzophenone isomer as the synthetic starting material, because this regiochemistry uniquely supports the farnesyltransferase inhibitor pharmacophore. Derivatives have achieved IC50 = 110 nM against P. falciparum [1], and 3D-QSAR models built exclusively on the 2,5-scaffold provide predictive power (r² = 0.94) for guiding further optimization [2]. The 3,3′-, 4,4′-, and 3,4-isomers lack any validated FTase SAR and would derail a lead-optimization campaign.

Ortho-Diamine for High-Tg Polyimide Synthesis

Polymer chemists seeking to balance high glass-transition temperature with improved monomer solubility should select 3,6-diaminobenzophenone. Bell et al. established that ortho-substituted diaminobenzophenones yield polyimides with Tg values rivaling those of para-diamines, while the reduced basicity from intramolecular NH₂···O=C hydrogen bonding moderates polymerization exotherms and improves solution-processability [3]. The 3,3′-isomer gives unacceptably low Tg, and the 4,4′-isomer often suffers from poor solubility in common polymerization solvents.

Chromatographic Method Development and Purity

Analytical laboratories requiring a diaminobenzophenone reference standard must use the correct isomer because the melting point (143 °C) and lipophilicity (XLogP3 = 2.5) [4] are isomer-specific. A 4,4′-isomer standard (mp 243–247 °C ) would give false-negative identity results and incorrect retention-time windows in HPLC assays. Procurement of the exact CAS 18330-94-4 ensures chromatographic method validity and compendial compliance.

Photosensitizer for Photopolymerizable Binders

Patents describe the use of specific diaminobenzophenone isomers as photosensitizers in photopolymerizable binders for printing inks and coatings, where the amine substitution pattern directly affects UV absorption, triplet-state energy transfer, and radical generation efficiency [5]. The 2,5-isomer's unique electronic configuration—with one amino group ortho and one para to the carbonyl—produces a distinct UV-Vis profile and photoreactivity that cannot be replicated by symmetrical isomers, making isomer-specific procurement essential for formulation consistency.

Application
Selection Property
Validation Focus
Farnesyltransferase inhibitor research
2,5-regiochemistry scaffold fit
FTase inhibitory activity context
High-Tg polyimide monomer selection
Ortho-diamine reactivity profile
Tg and solubility balance
Isomer-specific reference standard
Isomer-specific identity
Melting point and retention-time alignment
Photopolymerizable binder photosensitizer
Substitution-dependent photoreactivity
UV absorption and radical generation consistency
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